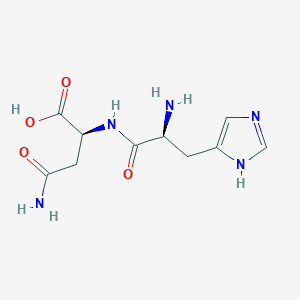
L-Asparagine, L-histidyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparagine, L-histidyl- is a dipeptide composed of the amino acids L-asparagine and L-histidine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and food science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-histidyl- typically involves the coupling of L-asparagine and L-histidine. This can be achieved through peptide bond formation using methods such as:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).
Solution-phase synthesis: This method involves the coupling of amino acids in solution using similar reagents and conditions as SPPS but without the solid support.
Industrial Production Methods
Industrial production of L-Asparagine, L-histidyl- may involve biotechnological approaches such as:
Fermentation: Utilizing genetically engineered microorganisms to produce the dipeptide.
Enzymatic synthesis: Using specific enzymes like proteases to catalyze the formation of the peptide bond between L-asparagine and L-histidine.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparagine, L-histidyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond to yield the individual amino acids.
Oxidation: Oxidation of the histidine residue can occur under certain conditions, leading to the formation of oxo-histidine derivatives.
Substitution: The amino groups in the dipeptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the histidine residue.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino groups in the dipeptide.
Major Products
Hydrolysis: L-asparagine and L-histidine.
Oxidation: Oxo-histidine derivatives.
Substitution: N-substituted derivatives of the dipeptide.
Wissenschaftliche Forschungsanwendungen
L-Asparagine, L-histidyl- has several scientific research applications, including:
Biochemistry: Studying the interactions and functions of peptides in biological systems.
Medicine: Investigating potential therapeutic effects, such as anti-inflammatory or antioxidant activities.
Food Science: Exploring its role as a flavor enhancer or functional ingredient in food products.
Wirkmechanismus
The mechanism of action of L-Asparagine, L-histidyl- involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: The dipeptide may inhibit certain enzymes by binding to their active sites.
Receptor binding: It may interact with cell surface receptors, modulating signaling pathways.
Antioxidant activity: The histidine residue can scavenge free radicals, providing antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
L-Asparagine, L-histidyl- can be compared with other dipeptides such as:
L-Alanyl-L-histidine (Carnosine): Known for its antioxidant and anti-glycation properties.
L-Glutaminyl-L-histidine: Studied for its potential anti-inflammatory effects.
Uniqueness
L-Asparagine, L-histidyl- is unique due to the specific combination of L-asparagine and L-histidine, which may confer distinct biological activities and applications compared to other dipeptides.
Conclusion
L-Asparagine, L-histidyl- is a dipeptide with diverse applications in biochemistry, medicine, and food science. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
158691-82-8 |
|---|---|
Molekularformel |
C10H15N5O4 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-6(1-5-3-13-4-14-5)9(17)15-7(10(18)19)2-8(12)16/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1 |
InChI-Schlüssel |
WSDOHRLQDGAOGU-BQBZGAKWSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)

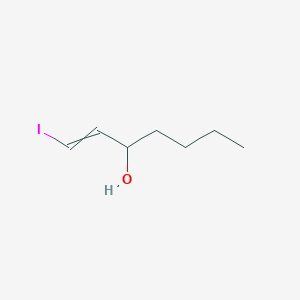

![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)
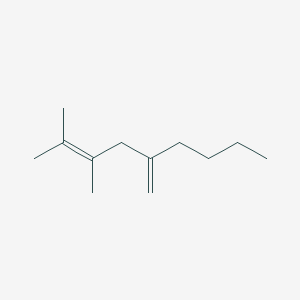
![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
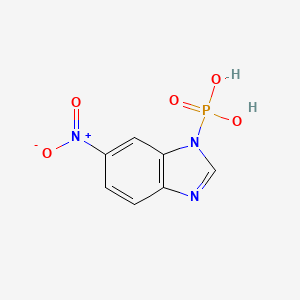
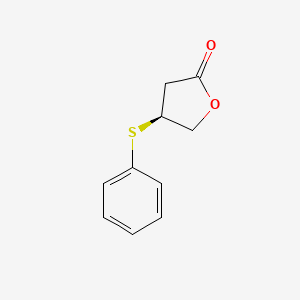
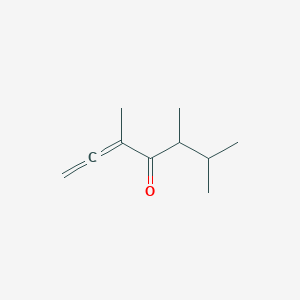
![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
